molecular formula C26H27N3O6 B11056484 ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11056484
M. Wt: 477.5 g/mol
InChI Key: FFDNUVJONVILEU-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a molecular formula of C26H27N3O6 . This compound is characterized by its unique structure, which includes a piperidine ring, a methoxybenzoyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with piperidine to form 1-(4-methoxybenzoyl)-4-piperidylamine. This intermediate is then reacted with ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate under specific conditions to yield the final product .

Chemical Reactions Analysis

ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxybenzoyl group.

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE can be compared with similar compounds such as:

The uniqueness of ETHYL 4-(3-{[1-(4-METHOXYBENZOYL)-4-PIPERIDYL]AMINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(4-methoxybenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C26H27N3O6/c1-3-35-26(33)18-4-8-20(9-5-18)29-23(30)16-22(25(29)32)27-19-12-14-28(15-13-19)24(31)17-6-10-21(34-2)11-7-17/h4-11,16,19,27H,3,12-15H2,1-2H3

InChI Key

FFDNUVJONVILEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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